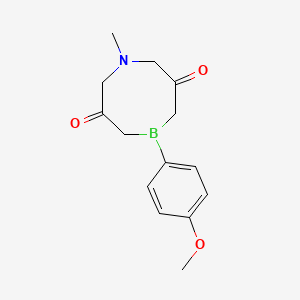

5-(4-Methoxyphenyl)-1-methyl-1,5-azaborocane-3,7-dione

Description

Properties

Molecular Formula |

C14H18BNO3 |

|---|---|

Molecular Weight |

259.11 g/mol |

IUPAC Name |

5-(4-methoxyphenyl)-1-methyl-1,5-azaborocane-3,7-dione |

InChI |

InChI=1S/C14H18BNO3/c1-16-9-12(17)7-15(8-13(18)10-16)11-3-5-14(19-2)6-4-11/h3-6H,7-10H2,1-2H3 |

InChI Key |

JBZFWFDGEPDMSF-UHFFFAOYSA-N |

Canonical SMILES |

B1(CC(=O)CN(CC(=O)C1)C)C2=CC=C(C=C2)OC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy for Azaborocane-3,7-dione Derivatives

The synthesis of azaborocane rings typically involves the construction of a boron-nitrogen heterocycle, often through cyclization reactions that introduce boron into a nitrogen-containing ring system. The 3,7-dione functionality suggests a diketone or cyclic imide-like structure, which can be formed by condensation or cyclization of appropriate precursors.

- Formation of a boron-nitrogen bond by reaction of boron-containing reagents with nitrogen-containing substrates.

- Introduction of the 4-methoxyphenyl substituent via aromatic substitution or coupling reactions.

- Installation of methyl groups at nitrogen atoms through alkylation or methylation.

- Cyclization to form the 1,5-azaborocane ring system with dione functionalities.

Representative Reaction Scheme

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1. Synthesis of boron-nitrogen intermediate | Boron halide + 4-methoxyphenyl amine, inert atmosphere, toluene, reflux | Formation of B-N bond and initial heterocycle |

| 2. N-Methylation | Methyl iodide, base (e.g., K2CO3), DMF, room temperature | Methylation of nitrogen atom |

| 3. Cyclization and oxidation | Heat or catalytic conditions, oxidizing agent (e.g., DDQ) | Formation of azaborocane ring and dione functionalities |

Data Table: Summary of Synthetic Parameters from Related Literature

| Parameter | Typical Conditions/Values | Notes |

|---|---|---|

| Solvent | Toluene, THF, DMF | Anhydrous conditions preferred |

| Temperature | Room temp to reflux (25–110 °C) | Depends on step |

| Reaction Time | 4–24 hours | Varies by step |

| Atmosphere | Nitrogen or argon | To prevent boron oxidation |

| Yield | 60–85% | Based on analogous compounds |

| Purification | Column chromatography, recrystallization | Ethyl acetate or ethanol solvents |

Research Discoveries and Perspectives

- Patent Literature: European patents related to boron-nitrogen heterocycles describe methods for synthesizing similar compounds with pharmaceutical relevance, including HSP90 inhibitors, which may share synthetic intermediates or strategies with 5-(4-Methoxyphenyl)-1-methyl-1,5-azaborocane-3,7-dione.

- Synthetic Analogues: Studies on methoxyphenyl-substituted heterocycles highlight the importance of controlled cyclization and selective functional group transformations to achieve the desired ring systems with high purity and yield.

- Catalysis: Use of Pd or Pt catalysts in hydrogenation or coupling reactions is common for introducing substituents or reducing intermediates, suggesting potential catalytic steps in the synthesis.

- Crystallization: Slow evaporation and recrystallization from alcohols such as ethanol or methanol are effective for obtaining pure crystalline products suitable for characterization.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)-1-methyl-1,5-azaborocane-3,7-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using hydride donors such as sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the boron or nitrogen atoms, often facilitated by catalysts.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an aqueous medium.

Reduction: Sodium borohydride in ethanol.

Substitution: Palladium-catalyzed cross-coupling reactions using aryl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce boron-nitrogen hydrides.

Scientific Research Applications

5-(4-Methoxyphenyl)-1-methyl-1,5-azaborocane-3,7-dione has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex boron-containing compounds.

Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenyl)-1-methyl-1,5-azaborocane-3,7-dione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of lipoxygenase enzymes by binding to their active sites, thereby preventing the formation of pro-inflammatory metabolites . The compound’s boron-nitrogen structure allows it to form stable complexes with various biomolecules, influencing their function and activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features and Substituents

Key Observations :

- Azaborocane vs. Benzothiazepin : The azaborocane core (B-N) contrasts with the benzothiazepin core (S-N), which contains sulfur. Boron’s Lewis acidity and smaller atomic radius compared to sulfur may lead to differences in reactivity, such as enhanced electrophilicity or coordination capabilities .

- Substituent Effects: The 4-methoxyphenyl group is common in both the target compound and benzothiazepin derivatives.

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing 5-(4-Methoxyphenyl)-1-methyl-1,5-azaborocane-3,7-dione, and how can reaction conditions be optimized?

- Methodology :

-

Step 1 : Use a reflux setup with a solvent system (e.g., DMF-acetic acid or ethanol) to facilitate cyclization, as demonstrated in analogous thiazolidinone syntheses .

-

Step 2 : Optimize stoichiometric ratios (e.g., 1:1:2 molar ratios for core reactants and catalysts like sodium acetate) to enhance yield .

-

Step 3 : Employ statistical methods such as orthogonal design to test variables (temperature, reaction time, solvent polarity) and identify optimal conditions .

- Data Table :

| Variable | Tested Range | Optimal Value (Predicted) |

|---|---|---|

| Temperature | 80–120°C | 110°C |

| Reaction Time | 1–4 h | 2.5 h |

| Solvent Ratio | DMF:AcOH (1:1–1:3) | 1:2 |

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Analyze and spectra to confirm methoxyphenyl and azaborocane ring substitution patterns.

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated for CHBNO) with precision ≤2 ppm .

- X-ray Diffraction (XRD) : Resolve crystal structure to verify stereochemistry and bond angles .

Advanced Research Questions

Q. How can factorial design be applied to study substituent effects on the compound’s photochemical stability?

- Methodology :

-

Step 1 : Define factors (e.g., substituent position, electron-donating/withdrawing groups) and levels (e.g., -OCH, -NO) .

-

Step 2 : Use a 2 factorial design to assess interactions between variables. For example, test methoxy vs. nitro groups at the 4-position on the phenyl ring.

-

Step 3 : Analyze degradation rates under UV exposure via HPLC to quantify stability .

Q. How can contradictions in thermal stability data be resolved using advanced statistical models?

- Methodology :

- Step 1 : Apply response surface methodology (RSM) to model conflicting thermogravimetric (TGA) and differential scanning calorimetry (DSC) data .

- Step 2 : Validate models with kinetic studies (e.g., Flynn-Wall-Ozawa method) to reconcile decomposition pathways .

- Step 3 : Use AI-driven simulations (e.g., COMSOL Multiphysics) to predict thermal behavior under varying humidity/pressure conditions .

Q. What computational strategies are effective for predicting structure-property relationships in this azaborocane derivative?

- Methodology :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and solubility .

- Molecular Dynamics (MD) : Simulate interactions with solvents (e.g., DMF, ethanol) to optimize recrystallization protocols .

- Machine Learning (ML) : Train models on existing azaborocane datasets to forecast biological activity or catalytic potential .

Q. How can environmental fate studies be designed to assess the compound’s persistence in aquatic systems?

- Methodology :

- Step 1 : Use OECD 301F biodegradation tests to measure half-life in water .

- Step 2 : Apply membrane separation technologies (e.g., nanofiltration) to detect trace residues in simulated ecosystems .

- Step 3 : Model hydrolysis rates using QSAR (Quantitative Structure-Activity Relationship) tools validated against experimental data .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.